molecular formula C8H11NO4 B1401346 Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate CAS No. 1108712-47-5

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate

Cat. No. B1401346
M. Wt: 185.18 g/mol
InChI Key: WNSITPQKZXAENL-UHFFFAOYSA-N
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Description

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “methoxymethyl” and “methyl” groups are likely attached to the isoxazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as dehydration of sugars and subsequent etherification with methanol .

Scientific Research Applications

  • Versatile Intermediate in Organic Synthesis : The compound serves as a versatile intermediate in the synthesis of various organic compounds. For example, it is used in the synthesis of 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes, which are valuable intermediates for creating analogs of CNS-active amino acids (Riess, Schön, Laschat, & Jäger, 1998).

  • Catalysis and Isomerization : It plays a role in catalytic processes and isomerization reactions. For instance, it is used in the Fe(II)-catalyzed isomerization of isoxazole-4-carboxylic esters and amides (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).

  • Preparation of Pharmaceutical Compounds : It is involved in the preparation of compounds with potential pharmaceutical applications. For example, it was used in the synthesis of pantherine and related compounds, which are active principles of Amanita muscaria (Bowden, Crank, & Ross, 1968).

  • Synthesis of Highly Functionalized Molecules : This compound is a key ingredient in the synthesis of highly functionalized molecules. For instance, it was used to create functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

  • In Synthesis of Antiinflammatory Agents : It has been utilized in synthesizing compounds showing strong antiinflammatory and analgesic activity in animal models, demonstrating its potential in drug discovery and development (Menozzi, Mosti, Schenone, D'Amico, Falciani, & Filippelli, 1994).

  • In Synthesis of Comenic Acid Derivatives : It has been used in the synthesis of water-soluble Li-salts of comenic acid derivatives containing isoxazole and isothiazole moieties, which showed synergistic effects in combination with antitumor drugs (Kletskov et al., 2018).

  • Microwave-Irradiated Synthesis : The compound has been synthesized under microwave irradiation conditions, indicating its relevance in modern, efficient chemical synthesis techniques (Krutošíková, Lácová, Dandárová, & Chovancová, 2000).

  • In Relay Catalysis : It's used in relay catalytic cascade reactions for the synthesis of complex organic compounds such as methyl 4-aminopyrrole-2-carboxylates, demonstrating its utility in advanced organic synthesis methods (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

  • Biologically Active Polymer Development : It's involved in the development of biologically active polymers, such as controlled-release formulations based on Hymexazol (Tai, Liu, Yongjia, & Si, 2002).

  • In Synthesis of Amino Acid Antagonists : This compound has been used in the synthesis of novel excitatory amino acid (EAA) receptor antagonists, highlighting its role in the development of neuroprotective agents (Krogsgaard‐Larsen, Ferkany, Nielsen, Madsen, Ebert, Johansen, Diemer, Bruhn, Beattie, & Curtis, 1991).

properties

IUPAC Name

methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-5-7(8(10)12-3)6(4-11-2)13-9-5/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSITPQKZXAENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735106
Record name Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(methoxymethyl)-3-methylisoxazole-4-carboxylate

CAS RN

1108712-47-5
Record name Methyl 5-(methoxymethyl)-3-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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